(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Overview
Description
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, also known as 7,7-dimethyl-1-mercaptomethylbicyclo[2.2.1]heptane-2-ol, is an organic compound with a unique chemical structure. It is a colorless liquid with a faint odor, and is a member of the bicyclic ketones family. This compound has been studied for its potential applications in the pharmaceutical, agricultural, and food industries. Its unique chemical structure and interesting properties make it a promising candidate for further scientific research.
Scientific Research Applications
Stereochemistry and Sensory Properties
- Research has explored the stereochemistry of related compounds, providing insights into the Nametkin Shift and the migration preferences of methyl groups in bicyclic structures (Cameron et al., 1994). Additionally, the sensory properties of stereoisomers of certain heterocyclic compounds derived from mercaptans have been studied, revealing how substituent positions and spatial orientations affect odor qualities (Devenie Riegel et al., 2022).
Synthesis of Chiral Auxiliaries
- Studies have detailed the stereoselective preparation of diastereomerically pure hydroxy-dimethylbicyclo[2.2.1]heptane carboxylic acids, which are useful as chiral auxiliaries, showcasing methods for achieving high-yield syntheses (Ishizuka et al., 1990).
Structural Analyses and Chemical Syntheses
- Various works have focused on the structural analysis and synthesis of compounds related to "(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol," including investigations into the low-temperature structures of nopinone (Palin et al., 2008), and the synthesis of analogues like pulvilloric acid (Bullimore et al., 1967).
properties
IUPAC Name |
(1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQMNINTTPIRIT-SFVIPPHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CS)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]1(C(C2)O)CS)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541394 | |
Record name | (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |
CAS RN |
71242-59-6 | |
Record name | (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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